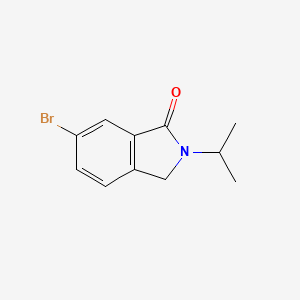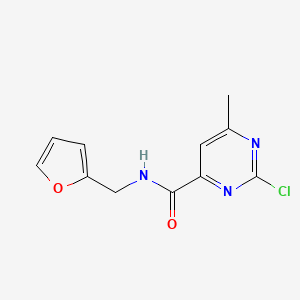
Methyl 8-bromoquinoline-2-carboxylate
説明
Methyl 8-bromoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-bromoquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-bromoquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Design and Medicinal Chemistry : Quinoline derivatives, including those related to Methyl 8-bromoquinoline-2-carboxylate, have been extensively studied for their potential in drug design. For instance, quinoline-8-carboxamides have been designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme with therapeutic relevance in various diseases (Lord et al., 2009).
Synthetic Methodology in Organic Chemistry : The synthesis of various derivatives of quinoline carboxylic acids, including brominated and methylated versions, has been a subject of research. These compounds are valuable for their potential applications in developing new synthetic methodologies and in the creation of complex molecules (Gracheva et al., 1982).
Development of Fluorescent Brightening Agents : Derivatives of quinolines have been used in the synthesis of compounds with applications as fluorescent brightening agents. This demonstrates the versatility of quinoline derivatives in materials science (Rangnekar & Shenoy, 1987).
Advancements in Photolabile Protecting Groups : Brominated hydroxyquinolines, which are structurally related to Methyl 8-bromoquinoline-2-carboxylate, have been developed as photolabile protecting groups with applications in biological and chemical research. They offer advantages in terms of sensitivity and stability (Fedoryak & Dore, 2002).
Potential in Treating Alzheimer's Disease : Certain 2-substituted 8-hydroxyquinolines, which are chemically related to Methyl 8-bromoquinoline-2-carboxylate, have been proposed for use in treating Alzheimer's disease, demonstrating their potential in neurology and pharmacology (Kenche et al., 2013).
特性
IUPAC Name |
methyl 8-bromoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCMOHQWMCGDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2Br)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromoquinoline-2-carboxylate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

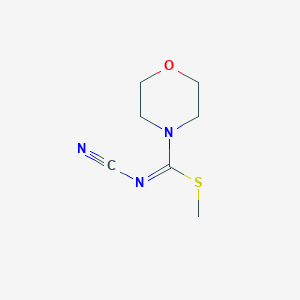
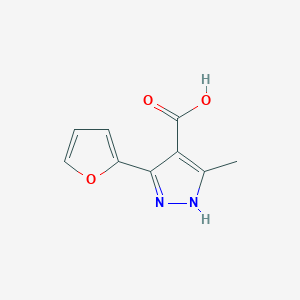
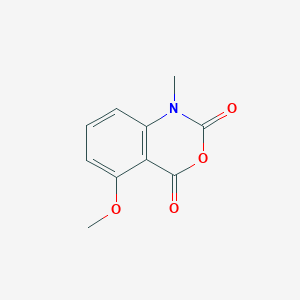
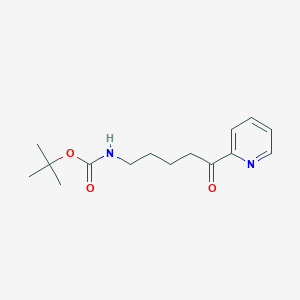

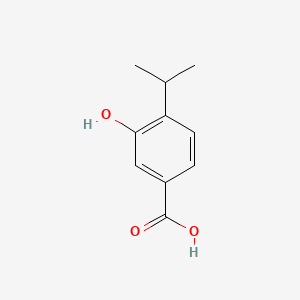
![6-[(Piperidin-4-yl)methyl]quinoline](/img/structure/B7891361.png)
![3-[(Pyrrolidin-3-yl)methyl]quinoline](/img/structure/B7891369.png)
![2-Methyl-6-[1-(2-phenoxyethyl)azetidin-2-yl]pyrimidin-4-amine](/img/structure/B7891370.png)
![[(2S)-1-methoxy-1-oxopropan-2-yl]-methylazanium;chloride](/img/structure/B7891371.png)
![7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one](/img/structure/B7891387.png)
